molecular formula C10H13BO3 B12969528 (4-(Tetrahydrofuran-3-yl)phenyl)boronic acid

(4-(Tetrahydrofuran-3-yl)phenyl)boronic acid

Cat. No.: B12969528
M. Wt: 192.02 g/mol
InChI Key: PKWZGLOFZQUCEL-UHFFFAOYSA-N
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Description

(4-(Tetrahydrofuran-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tetrahydrofuran moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tetrahydrofuran-3-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often involve heating the mixture to around 80-100°C in a solvent like tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger volumes and higher efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-(Tetrahydrofuran-3-yl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Esterification: Boronic acids can react with diols to form boronate esters.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Esterification: Diols such as ethylene glycol under mild acidic conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronate esters.

Scientific Research Applications

(4-(Tetrahydrofuran-3-yl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and probes for biological studies.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-(Tetrahydrofuran-3-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the tetrahydrofuran moiety, making it less sterically hindered.

    (4-(Tetrahydrofuran-3-yl)-3-(trifluoromethyl)phenyl)boronic acid: Contains an additional trifluoromethyl group, which can influence reactivity and properties.

Uniqueness

(4-(Tetrahydrofuran-3-yl)phenyl)boronic acid is unique due to the presence of the tetrahydrofuran ring, which can impart different steric and electronic properties compared to simpler boronic acids. This can affect its reactivity and suitability for specific applications, particularly in the synthesis of sterically demanding molecules.

Properties

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

[4-(oxolan-3-yl)phenyl]boronic acid

InChI

InChI=1S/C10H13BO3/c12-11(13)10-3-1-8(2-4-10)9-5-6-14-7-9/h1-4,9,12-13H,5-7H2

InChI Key

PKWZGLOFZQUCEL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2CCOC2)(O)O

Origin of Product

United States

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